molecular formula C7H11BrN2O2 B2443857 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol CAS No. 1291797-86-8

2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol

Cat. No.: B2443857
CAS No.: 1291797-86-8
M. Wt: 235.081
InChI Key: YNOGKDMQKJUCJP-UHFFFAOYSA-N
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Description

2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol is a chemical compound with the molecular formula C7H10BrN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Properties

IUPAC Name

2-[2-(4-bromopyrazol-1-yl)ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2O2/c8-7-5-9-10(6-7)1-3-12-4-2-11/h5-6,11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOGKDMQKJUCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCOCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol typically involves the reaction of 4-bromo-1H-pyrazole with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

    Oxidation: Formation of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)acetaldehyde.

    Reduction: Formation of 2-(2-(4-hydro-1H-pyrazol-1-yl)ethoxy)ethanol.

    Substitution: Formation of 2-(2-(4-amino-1H-pyrazol-1-yl)ethoxy)ethanol.

Scientific Research Applications

Chemistry

Building Block for Synthesis:
2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, including pharmaceuticals and agrochemicals. Its structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

Biochemical Probes:
This compound is being investigated as a biochemical probe to study enzyme activities. Similar pyrazole derivatives have shown potential in modulating enzyme functions, which can provide insights into metabolic pathways and disease mechanisms .

Antiviral Activity:
Research indicates that derivatives of pyrazole compounds exhibit antiviral properties, particularly against enzymes involved in viral replication. For instance, studies on related compounds have demonstrated their effectiveness in inhibiting human dihydroorotate dehydrogenase, which is crucial for viral replication processes .

Medicine

Therapeutic Potential:
The compound is explored for its anti-inflammatory and anticancer activities. Pyrazole derivatives have been documented to interact with various biological targets, leading to significant biochemical effects such as altering enzyme activity and influencing cell signaling pathways .

Case Study:
A notable investigation into a series of pyrazole derivatives highlighted their potential as inhibitors of viral replication, indicating that modifications like those present in this compound could enhance therapeutic efficacy against specific diseases .

Industry

Material Development:
In industrial applications, this compound is being utilized in the development of new materials with specific properties, including polymers and coatings. Its chemical structure allows it to impart desirable characteristics such as durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-1H-pyrazol-1-yl)ethanol
  • 2-(4-bromo-1H-pyrazol-1-yl)acetic acid
  • 2-(4-bromo-1H-pyrazol-1-yl)ethylamine

Uniqueness

2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol is unique due to the presence of both a bromine atom and an ethoxyethanol group, which confer distinct chemical and biological properties

Biological Activity

2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole moiety, characterized by a five-membered ring containing two nitrogen atoms, which is known for its diverse biological activities. The bromo substituent may enhance its reactivity, while the ethoxy group contributes to its solubility and stability.

Research indicates that this compound likely interacts with various enzymes and receptors through non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to alterations in enzyme activity, influence signal transduction pathways, and affect cellular metabolism.

Target Enzymes

The compound has been investigated for its potential as a biochemical probe to study enzyme activities. Similar compounds have shown efficacy in inhibiting various kinases, which are crucial targets in cancer therapy.

Biological Activities

The biological activities of this compound include:

  • Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer effects by inhibiting specific pathways involved in tumor growth.
  • Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation, making it a candidate for therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity : Similar pyrazole derivatives have demonstrated significant antimicrobial properties against various bacterial strains .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives, including this compound:

  • Kinase Inhibition : Research has shown that pyrazole compounds can inhibit kinases involved in cancer cell proliferation. For instance, compounds with similar structures have been effective against mutant BRAF in melanoma cells, highlighting their potential as anticancer agents .
  • Enzyme Inhibition : A study on related compounds indicated their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis. This inhibition is linked to antiviral effects against certain viruses .
  • Antimicrobial Studies : Investigations into the antimicrobial properties of pyrazole derivatives revealed that they exhibit notable activity against both Gram-positive and Gram-negative bacteria, suggesting their utility as potential antimicrobial agents .

Data Table: Biological Activity Comparison

Compound NameStructureKey ActivityReference
This compoundStructureAnticancer, Anti-inflammatory
3-Amino-4-bromo-pyrazoleStructureKinase inhibition
5-Cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridineStructureDHODH inhibition

Q & A

Q. What are the standard synthetic routes for 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol?

The compound is synthesized via nucleophilic substitution or coupling reactions involving pyrazole derivatives and ethoxyethanol precursors. A typical procedure involves refluxing 4-bromo-1H-pyrazole with 2-(2-chloroethoxy)ethanol in ethanol under basic conditions (e.g., KOH) for 5–8 hours. Reaction progress is monitored by TLC, followed by acidification, filtration, and crystallization from ethanol . Purification often employs column chromatography (e.g., hexane/EtOAc gradients) or recrystallization to achieve >95% purity .

Q. How is the compound characterized structurally?

Key characterization methods include:

  • 1H NMR : Peaks for pyrazole protons (δ 7.5–8.0 ppm), ethoxy chain protons (δ 3.5–4.5 ppm), and hydroxyl groups (broad signal around δ 1.5–2.5 ppm) .
  • LCMS : Molecular ion peak at m/z 235.08 (M+H)+, consistent with its molecular formula (C11H8BrNO2) .
  • IR Spectroscopy : Stretching vibrations for O-H (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) .

Q. What are the primary safety considerations for handling this compound?

The compound is classified under GHS Category 4 (oral toxicity, H302). Key precautions include:

  • Avoiding inhalation of dust/aerosols and skin contact.
  • Using PPE (gloves, goggles, lab coats) and working in a fume hood.
  • Storing in a dry, cool environment away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Temperature Control : Lower temperatures (e.g., 60–70°C) reduce side reactions like ethoxy chain degradation .
  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, but ethanol is preferred for environmental and safety reasons .
  • Real-Time Monitoring : HPLC or inline FTIR can track reaction progress and intermediate stability .

Q. How do researchers resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition or receptor-binding assays often arise from:

  • Purity Variability : Ensure ≥95% purity (via HPLC) to exclude confounding impurities .
  • Assay Conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize false positives .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding specificity .

Q. What strategies are employed to study the compound’s interactions with biological targets?

  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses with pyrazole-targeted enzymes like cyclooxygenase-2 .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization in cancer cell lines .

Q. How is the compound utilized in synthesizing complex heterocycles?

The ethoxy chain and bromine atom serve as reactive handles for:

  • Suzuki Coupling : Bromine substitution with aryl boronic acids to generate biaryl derivatives .
  • Ether Cleavage : BF3·Et2O-mediated cleavage yields pyrazole intermediates for functionalization .
  • Coordination Chemistry : Pyrazole nitrogen atoms chelate transition metals (e.g., Cu, Pd) for catalytic applications .

Methodological Notes

  • Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) to address batch-to-batch variability .
  • Data Validation : Cross-reference NMR shifts with databases (e.g., PubChem) and report coupling constants for stereochemical clarity .

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